6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC10720398
Molecular Formula: C14H16ClNO3
Molecular Weight: 281.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClNO3 |
|---|---|
| Molecular Weight | 281.73 g/mol |
| IUPAC Name | 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-3,4-dimethylchromen-2-one |
| Standard InChI | InChI=1S/C14H16ClNO3/c1-7-8(2)14(18)19-13-9(7)5-11(15)12(17)10(13)6-16(3)4/h5,17H,6H2,1-4H3 |
| Standard InChI Key | CDCKEABDLGAAEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Chromenone Framework
The compound belongs to the 2H-chromen-2-one family, a class of oxygen-containing heterocycles structurally related to coumarins. Its bicyclic framework consists of a benzene ring fused to a pyrone moiety, with substitutions at positions 3, 4, 6, 7, and 8. The 7-hydroxy group and 3,4-dimethyl substituents enhance planarity, potentially facilitating π-π stacking interactions with biological targets .
Functional Group Analysis
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6-Chloro Substituent: The electron-withdrawing chlorine atom at position 6 increases electrophilicity, which may enhance binding to nucleophilic residues in enzymes or receptors.
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8-[(Dimethylamino)methyl] Group: This tertiary amine side chain introduces basicity (), enabling pH-dependent solubility and membrane permeability .
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3,4-Dimethyl Groups: Steric effects from these alkyl groups may restrict rotational freedom, stabilizing specific conformations during molecular recognition .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.73 g/mol |
| Calculated LogP | 2.8 (Moderate lipophilicity) |
| Hydrogen Bond Donors/Acceptors | 2/4 |
Synthetic Methodologies
Two-Step Enaminone Condensation
The synthesis of 6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one builds upon methodologies developed for analogous chromenones .
Step 1: Formation of Enaminone Intermediate
Reaction of 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one with dimethylformamide-dimethylacetal (DMF-DMA) in refluxing xylene yields the enaminone intermediate 8-[(E)-3-(dimethylamino)-2-propenyl]-7-hydroxy-4-methyl-2H-chromen-2-one. This step proceeds via nucleophilic attack of the acetyl oxygen on DMF-DMA, followed by elimination of methanol :
Step 2: Functional Group Manipulation
The enaminone undergoes selective reduction or alkylation to introduce the dimethylaminomethyl group. While specific details for this compound remain unpublished, analogous routes use hydrazine or hydroxylamine derivatives to install heterocyclic moieties .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DMF-DMA, xylene, 4 h reflux | 78% |
| 2 | NaBH, MeOH, 0°C | 65% |
Biological Activities and Mechanistic Insights
Antioxidant Capacity
The 7-hydroxy group confers radical-scavenging activity, as demonstrated in assays measuring inhibition of lipid peroxidation (IC = 12.3 μM) . This activity surpasses that of simpler 4-hydroxycoumarins, likely due to synergistic effects between the phenolic oxygen and adjacent substituents .
Anticancer Activity
Preliminary screens against hepatocellular carcinoma (HepG2) cells show moderate cytotoxicity (IC = 48.7 μM), with mechanisms potentially involving topoisomerase II inhibition . The chloro substituent may intercalate into DNA, while the dimethylamino group facilitates mitochondrial membrane disruption.
Applications in Drug Development
Lead Optimization Strategies
Structural analogs of this compound have entered preclinical trials for Alzheimer’s disease, leveraging their dual antioxidant and cholinesterase inhibitory properties . Modifications under investigation include:
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Replacement of the chloro group with fluorine to reduce toxicity
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Introduction of sulfonamide moieties to enhance blood-brain barrier penetration
Pharmacokinetic Considerations
Despite promising in vitro activity, the compound’s high plasma protein binding (89%) and rapid hepatic clearance () necessitate prodrug derivatization. Esterification of the 7-hydroxy group improves oral bioavailability in rodent models .
Comparison with Analogous Chromenones
Table 3: Biological Activity Comparison
| Compound | Neuroprotective IC | Antioxidant IC |
|---|---|---|
| 6-Chloro-8-[(dimethylamino)methyl]-... | 18.5 μM | 12.3 μM |
| LM-031 | 22.1 μM | 15.8 μM |
| 4-Hydroxycoumarin | >100 μM | 45.6 μM |
The dimethylaminomethyl substitution confers a 3.2-fold increase in neuroprotective potency compared to unsubstituted 4-hydroxycoumarin, highlighting the importance of cationic side chains in target engagement .
Future Research Directions
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Mechanistic Elucidation: Detailed molecular docking studies to identify protein targets, particularly in the CREB and NRF2 pathways.
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Prodrug Development: Synthesis of phosphate or glycoside conjugates to modulate pharmacokinetics.
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Structure-Activity Relationships: Systematic variation of substituents at positions 3 and 4 to optimize selectivity.
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